1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one
Description
The compound 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one features a propan-1-one backbone substituted with a difluoromethoxy group at the ortho position (C2) and a trifluoromethylthio group at the para-ortho position (C6) of the phenyl ring. The combination of electron-withdrawing groups (difluoromethoxy and trifluoromethylthio) suggests enhanced lipophilicity and metabolic stability compared to simpler aryl ketones .
Properties
Molecular Formula |
C11H9F5O2S |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5O2S/c1-2-6(17)9-7(18-10(12)13)4-3-5-8(9)19-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
YVBNCXXSFNGPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Route Selection
Retrosynthetic dissection reveals three viable pathways (Fig. 1):
Route 1: Sequential Aryl Functionalization Followed by Ketone Installation
Route 2: Prefunctionalized Propanone Coupling
- Synthesize 2-(Difluoromethoxy)-6-(trifluoromethylthio)benzaldehyde .
- Aldol Condensation : React with acetone derivatives to form the ketone.
Detailed Synthetic Methodologies
Halogenation of the Phenyl Precursor
Starting Material : 1,3-Dihalobenzene (X = Cl, Br, I).
Conditions :
Introduction of Difluoromethoxy Group
Reagents : Difluoromethanol (CHF₂OH), NaOH (1.2 eq).
Mechanism : SNAr displacement of aryl halides (Fig. 2A):
- Deprotonation : NaOH generates CHF₂O⁻.
- Nucleophilic Attack : CHF₂O⁻ replaces bromide at position 2.
Optimized Protocol :
Trifluoromethylthiolation Strategies
Nucleophilic Trifluoromethylthiolation
Reagent : Trifluoromethylthiolate (CF₃S⁻) from AgSCF₃/CsF.
Conditions :
- Solvent : DMF, 80°C, 12 h.
- Yield : 72–75% (limited by SCF₃ instability).
Photoredox-Mediated Radical Pathway
Catalyst : Ru(bpy)₃Cl₂ (2 mol%) under 12W LED.
Reagent : Trifluoromethanesulfonyl chloride (CF₃SO₂Cl).
Mechanism :
Ketone Moiety Installation
Friedel-Crafts Acylation
Conditions :
- Catalyst : AlCl₃ (1.5 eq) in CH₂Cl₂.
- Acylating Agent : Propionyl chloride (1.2 eq).
Challenge : Steric hindrance from -OCF₂H and -SCF₃ reduces yield to 45–50%.
Suzuki-Miyaura Coupling
Precursor : 2-(Difluoromethoxy)-6-(trifluoromethylthio)phenylboronic acid.
Reagent : Propanoyl chloride.
Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1).
Yield : 68% after column chromatography.
Optimization and Scalability
Reaction Condition Screening
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C (THF reflux) | +15% vs. RT |
| Photocatalyst | Ru(bpy)₃Cl₂ | 88% vs. 72% (Ir) |
| Solvent | Acetonitrile | 5% higher purity |
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| 1 | 4 | 52% | 120 | Moderate |
| 2 | 3 | 61% | 95 | High |
| 3 | 3 | 74% | 140 | Low |
Route 2 Superiority : Combines photoredox trifluoromethylthiolation and Suzuki coupling for balanced efficiency.
Challenges and Mitigation Strategies
- Regioselectivity in Di-Substitution :
- Solution : Use nitro groups as transient directors, later reduced to amino/hydroxy groups.
- CF₃S⁻ Instability :
- Mitigation : In situ generation using AgSCF₃/CsF.
- Ketone Oxidation :
- Prevention : N₂ atmosphere during acylation.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Structural Analogs
Key Observations:
- Substituent Position Effects: The ortho placement of difluoromethoxy (C2) and trifluoromethylthio (C6) in the target compound likely induces steric hindrance and electronic effects distinct from meta- or para-substituted analogs (e.g., CAS 1805877-34-2 and 1443326-76-8) . The iodo substituent in CAS 1806575-92-7 increases molecular weight (360.13 vs.
Electron-Withdrawing Groups :
Contradictions and Limitations
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable, necessitating extrapolation from analogs.
- Substituent Position Variability : The biological impact of ortho vs. meta trifluoromethylthio placement remains unclear without targeted studies .
Biological Activity
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, which significantly influences its biological activity. The molecular formula can be represented as .
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antitumor properties. A study focusing on pyrazole derivatives demonstrated significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells, suggesting that structural modifications can enhance their efficacy .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15 | |
| Pyrazole B | MDA-MB-231 | 12 | |
| Pyrazole C | Melanoma | 10 |
Anti-inflammatory Effects
In addition to antitumor activity, the compound has been evaluated for its anti-inflammatory properties. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. Certain derivatives demonstrated significant activity against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors, including serotonin receptors, which could explain its antidepressant-like effects observed in preliminary studies .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Case Study on Breast Cancer Treatment :
- Evaluation of Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
